3-(3,3-dimethyl-2-oxobutyl)-1-methyl-2-propyl-1H-benzo[d]imidazol-3-ium bromide
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Overview
Description
The compound “3-(3,3-dimethyl-2-oxobutyl)-1-methyl-2-propyl-1H-benzo[d]imidazol-3-ium bromide” is a unique chemical with the linear formula C17H25BrN2O . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
Imidazole, a core component of this compound, can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
The molecular structure of this compound is complex. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Chemical Reactions Analysis
Imidazole compounds, including this one, are known for their broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Scientific Research Applications
Oxidation and Chemical Reactions
- Oxidation Studies : A study by Sorensen and Ingraham (1969) examined the oxidation of 3-benzyl-4-methylthiazolium bromide by dimethyl sulfoxide, providing insights into the oxidative behavior of similar thiamine-like molecules (Sorensen & Ingraham, 1969).
Catalytic Applications
- Catalytic Properties for Polyhydroquinoline Synthesis : Khaligh (2014) reported the use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst in the synthesis of polyhydroquinoline derivatives, indicating potential catalytic applications for similar imidazolium-based compounds (Khaligh, 2014).
Corrosion Inhibition
- Corrosion Inhibition in Steel : Subasree and Selvi (2020) found that imidazolium bearing ionic liquids, including derivatives of imidazolium bromide, are effective in inhibiting corrosion of mild steel in acidic conditions (Subasree & Selvi, 2020).
Environmental and Toxicological Studies
- Environmental and Toxicological Effects on Fish : Wang et al. (2014) conducted a study on the toxicological effects of imidazolium bromide ionic liquids on Carassius auratus, indicating the ecological impact of these compounds (Wang et al., 2014).
Luminescence Sensing
- Fluorescence Sensors : Shi et al. (2015) synthesized dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks that are sensitive to benzaldehyde derivatives, showcasing the potential of imidazole derivatives in luminescence sensing (Shi et al., 2015).
Ionic Liquids and CO2 Capture
- CO2 Capture and Ionic Liquids : Bates et al. (2002) developed a task-specific ionic liquid from imidazole, demonstrating its effectiveness in capturing CO2, a vital process in addressing climate change challenges (Bates et al., 2002).
Mechanism of Action
The mechanism of action of imidazole compounds is diverse, as they show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities, and there are different examples of commercially available drugs in the market which contains 1,3-diazole ring . This suggests that “3-(3,3-dimethyl-2-oxobutyl)-1-methyl-2-propyl-1H-benzo[d]imidazol-3-ium bromide” and similar compounds could have potential applications in drug development.
properties
IUPAC Name |
3,3-dimethyl-1-(3-methyl-2-propylbenzimidazol-3-ium-1-yl)butan-2-one;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N2O.BrH/c1-6-9-16-18(5)13-10-7-8-11-14(13)19(16)12-15(20)17(2,3)4;/h7-8,10-11H,6,9,12H2,1-5H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FATVDQQSRMTVFN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=[N+](C2=CC=CC=C2N1CC(=O)C(C)(C)C)C.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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